
2-Propan-2-ylsulfanylethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-ylsulfanylethynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a propan-2-ylsulfanyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-ylsulfanylethynylbenzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by nucleophilic substitution, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethylene or ethane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylene or ethane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Propan-2-ylsulfanylethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propan-2-ylsulfanylethynylbenzene involves its interaction with molecular targets through its functional groups:
Ethynyl Group: Can participate in π-π interactions with aromatic systems or act as a nucleophile in reactions.
Propan-2-ylsulfanyl Group: Can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethynylbenzene: Lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
2-Propan-2-ylsulfanylbenzene: Lacks the ethynyl group, limiting its potential for π-π interactions and nucleophilic reactions.
Uniqueness
2-Propan-2-ylsulfanylethynylbenzene is unique due to the presence of both the ethynyl and propan-2-ylsulfanyl groups, which confer a combination of reactivity and interaction potential not found in similar compounds.
Propiedades
Número CAS |
91211-37-9 |
|---|---|
Fórmula molecular |
C11H12S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfanylethynylbenzene |
InChI |
InChI=1S/C11H12S/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
Clave InChI |
KIOAMNASOMVPPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
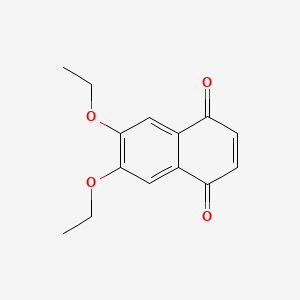

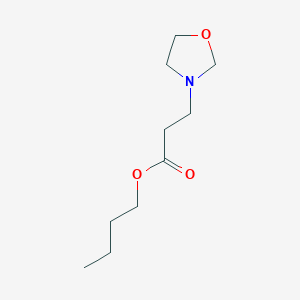
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
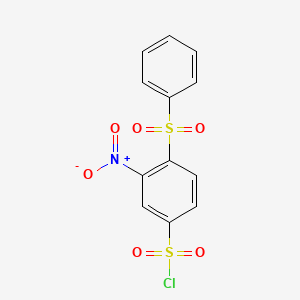
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
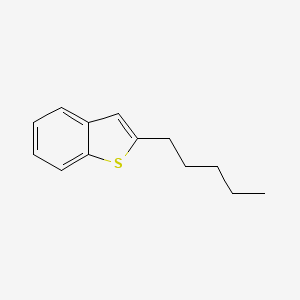
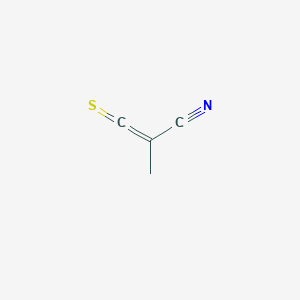
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
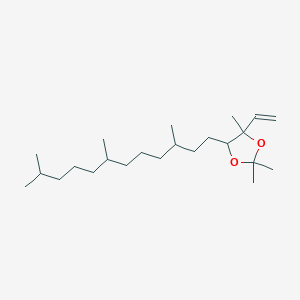
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
